Nickel gluconate

Description

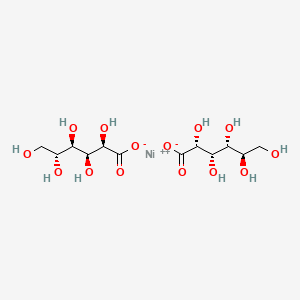

Structure

3D Structure of Parent

Properties

CAS No. |

71957-07-8 |

|---|---|

Molecular Formula |

C12H22NiO14 |

Molecular Weight |

448.99 g/mol |

IUPAC Name |

nickel(2+);2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/2C6H12O7.Ni/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 |

InChI Key |

DVQYNXRSNFYQRW-UHFFFAOYSA-L |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ni+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Nickel Gluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of nickel gluconate. The information is intended to support research, development, and application of this compound in scientific and pharmaceutical contexts.

Chemical and Physical Properties

This compound is the nickel(II) salt of gluconic acid. It typically presents as a green crystalline powder or granular substance.[1] Quantitative data regarding its key chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | nickel(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | [2] |

| CAS Number | 71957-07-8 | [1][3] |

| Molecular Formula | C₁₂H₂₂NiO₁₄ | [3][4][5] |

| Molecular Weight | 448.99 g/mol | [3][4][5] |

| Appearance | Green crystalline powder or granules | [1] |

| Solubility | Soluble in water | [6] |

| Assay | 97.0% to 102.0% | [1][7] |

Table 2: Typical Specifications and Impurity Limits for this compound

| Parameter | Specification | Reference(s) |

| Loss on Drying | ≤3.0-12.0% | [8] |

| Arsenic (As) | ≤3 ppm | [8] |

| Lead (Pb) | ≤0.001% | [8] |

| Chloride (Cl) | ≤0.07% | [8] |

| Sulphate (SO₄) | ≤0.05% | [8] |

| Reducing Substances | ≤1.0% | [8] |

Chemical Structure

This compound consists of a central nickel(II) ion (Ni²⁺) coordinated to two gluconate anions. The gluconate ligand, a carboxylate derived from glucose, acts as a chelating agent. The coordination involves the carboxylate oxygen atoms and hydroxyl groups of the gluconate molecule.

Experimental Protocols

Synthesis of this compound

A general method for the preparation of metal gluconates can be adapted for the synthesis of this compound. This involves the reaction of gluconic acid with a nickel salt, such as nickel(II) acetate (B1210297).

Materials:

-

Gluconic acid

-

Nickel(II) acetate

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of gluconic acid.

-

Slowly add a stoichiometric amount of nickel(II) acetate to the gluconic acid solution with constant stirring.

-

The reaction mixture is stirred at room temperature to ensure complete reaction.

-

The resulting this compound solution can be concentrated by evaporation.

-

The solid this compound is then precipitated by the addition of ethanol.

-

The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.

Characterization Methods

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule and to confirm the coordination of the gluconate ligand to the nickel ion.

Protocol:

-

A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for the hydroxyl (-OH), carboxylate (-COO⁻), and C-O stretching vibrations are analyzed to confirm the structure. The shift in the carboxylate stretching frequency upon coordination to the nickel ion is a key indicator of complex formation.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition of this compound.

Protocol:

-

A small, accurately weighed sample of this compound is placed in an alumina (B75360) crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA curve records the weight loss as a function of temperature, indicating dehydration and decomposition steps.

-

The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, and decomposition.

Biological Interactions and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the biological effects are generally attributed to the action of the nickel(II) ion. Nickel ions are known to induce oxidative stress, which can impact various cellular signaling pathways.

A study on the effect of different nickel salts on keratinocytes showed that this compound induced a more significant inflammatory response compared to nickel sulfate (B86663) and chloride, suggesting that the gluconate moiety may facilitate the cellular uptake of nickel ions.

Nickel exposure has been shown to lead to the generation of reactive oxygen species (ROS), resulting in increased expression of p53, NF-kβ, and MAPK.[3] The primary mechanism of nickel toxicity is believed to be the depletion of glutathione (B108866) and the binding to sulfhydryl groups of proteins.[1]

A therapeutic preparation containing this compound has been used for its anti-inflammatory and tissue-repairing properties, suggesting a potential role in modulating immune responses, though the precise signaling pathways have not been elucidated in that context.[7]

Applications in Research and Drug Development

This compound serves as a source of bioavailable nickel for various applications.

-

Nutritional Supplementation: It is used in nutritional supplements to provide nickel, an essential trace element for various metabolic functions.[1]

-

Pharmaceutical Intermediate: High-purity this compound is a precursor in the synthesis of other pharmaceutical compounds.[1]

-

Research Reagent: Its well-defined properties make it a useful reagent in chemical and biological research, particularly in studies related to nickel toxicity and metabolism.[1]

-

Drug Delivery: As a complex of a metal ion with an organic acid derived from a sugar, it represents a class of compounds that can be explored for drug delivery systems.

Conclusion

This compound is a stable compound with well-characterized chemical and physical properties. While its direct interactions with specific signaling pathways require further investigation, its role as a source of nickel ions provides a basis for understanding its biological effects, primarily related to oxidative stress. The detailed methodologies for its synthesis and characterization provided in this guide offer a foundation for its application in research and development, particularly in the fields of nutritional science and pharmaceutical development. Further studies are warranted to elucidate the specific molecular mechanisms underlying its therapeutic and toxicological effects.

References

- 1. Nickel, its adverse health effects & oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Mercurius Heel-Potentised Swine Organ Preparations: a new therapeutical approach for the primary treatment of pediatric ranula and intraoral mucocele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nickel and Oxidative Stress: Cell Signaling Mechanisms and Protective Role of Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicaljournalssweden.se [medicaljournalssweden.se]

- 5. Frontiers | Nickel toxicity alters growth patterns and induces oxidative stress response in sweetpotato [frontiersin.org]

- 6. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. exodontia.info [exodontia.info]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Nickel Gluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of nickel gluconate, a compound with applications in various fields, including pharmaceuticals and electroplating. This document details a common synthesis method, purification procedures, and a suite of analytical techniques for thorough characterization.

Synthesis of this compound

A prevalent and effective method for synthesizing this compound involves the reaction of a soluble nickel salt, such as nickel sulfate (B86663), with sodium gluconate in an aqueous solution. The resulting this compound can then be purified and isolated.

Experimental Protocol: Synthesis via Double Displacement Reaction

This protocol is analogous to the synthesis of other metal gluconates, such as iron(II) gluconate, and relies on the precipitation of the less soluble this compound from the reaction mixture.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Sodium gluconate (C₆H₁₁NaO₇)

-

Deionized water

-

Strong acid cation exchange resin (e.g., Amberlite IR-120)

-

Strong base anion exchange resin (e.g., Amberlite IRA-400)

Procedure:

-

Reaction Setup: Prepare aqueous solutions of nickel(II) sulfate hexahydrate and sodium gluconate. A typical molar ratio is 1:2, respectively, to ensure complete reaction of the nickel ions.

-

Reaction: Slowly add the nickel sulfate solution to the stirred sodium gluconate solution at room temperature. A pale green precipitate of this compound may form.

-

Purification via Ion Exchange Chromatography:

-

Prepare two chromatography columns, one with the cation exchange resin and the other with the anion exchange resin.

-

Pass the reaction mixture through the cation exchange column to remove sodium ions (Na⁺).

-

Subsequently, pass the eluate through the anion exchange column to remove sulfate ions (SO₄²⁻).

-

Wash the columns with deionized water to ensure complete elution of the this compound solution.

-

-

Isolation:

-

Concentrate the purified this compound solution using a rotary evaporator under reduced pressure.

-

Induce precipitation by adding a non-solvent like ethanol to the concentrated solution.

-

Collect the resulting solid this compound by filtration.

-

Wash the solid with ethanol and dry it in a desiccator over a suitable drying agent.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound. The following are key analytical techniques employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule and to confirm the coordination of the gluconate ligand to the nickel ion.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk.

-

Analysis: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Expected Data:

The FTIR spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of hydroxyl groups and water molecules |

| ~2900 | C-H stretching vibrations |

| ~1600 | Asymmetric stretching vibration of the carboxylate group (COO⁻) |

| ~1400 | Symmetric stretching vibration of the carboxylate group (COO⁻) |

| ~1100 | C-O stretching vibrations of alcohol groups |

| Below 600 | Ni-O stretching vibrations |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, decomposition pattern, and phase transitions of this compound.

Experimental Protocol:

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample in an alumina (B75360) or platinum crucible.

-

Analysis: Heat the sample from room temperature to a desired final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

Expected Data:

The thermal decomposition of this compound dihydrate, Ni(C₆H₁₁O₇)₂·2H₂O, is expected to occur in distinct stages.

| Temperature Range (°C) | Weight Loss (%) | Assignment | DSC Event |

| 50 - 150 | ~7.5% | Loss of two water molecules of hydration | Endothermic |

| 200 - 400 | Variable | Decomposition of the gluconate ligands | Exothermic |

| > 400 | Variable | Formation of nickel oxide (NiO) as the final residue | - |

X-ray Powder Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation: Finely grind the dried this compound powder.

-

Analysis: Record the XRD pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range of 10-80°.

Expected Data:

The XRD pattern of crystalline this compound will exhibit a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| (Sample dependent) | (Calculated) | (Measured) |

| ... | ... | ... |

Note: A representative table would require experimental data for a specific crystalline phase of this compound.

Elemental Analysis

Elemental analysis is crucial for confirming the empirical formula of the synthesized this compound.

Experimental Protocol:

-

Digestion: Accurately weigh a sample of this compound and digest it using a suitable method, such as microwave-assisted acid digestion (e.g., with nitric acid and hydrochloric acid) or sodium peroxide fusion, to bring the nickel into solution.[1]

-

Analysis: Determine the nickel content in the resulting solution using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[1] Carbon, hydrogen, and oxygen content can be determined using a standard CHN analyzer.

Expected Data:

The elemental composition should be in close agreement with the theoretical values for the expected formula of this compound (e.g., Ni(C₆H₁₁O₇)₂·2H₂O).

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 29.72 | (To be determined) |

| Hydrogen (H) | 5.40 | (To be determined) |

| Nickel (Ni) | 12.09 | (To be determined) |

| Oxygen (O) | 52.79 | (To be determined) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Solubility of Nickel Gluconate for Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel gluconate, the nickel salt of gluconic acid, is a compound of interest in various scientific and industrial applications, including as a nutritional supplement and in pharmaceutical formulations. A thorough understanding of its solubility in different solvents is critical for its effective use in research, development, and manufacturing. This technical guide provides a comprehensive overview of the available solubility data for this compound and related metal gluconates, details experimental protocols for solubility determination, and presents logical workflows for solubility assessment.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate that it is soluble in water. One manufacturer specifies that a 10% solution of this compound in boiling water results in a clear to nearly clear, green-colored solution[1].

To provide a comparative reference, the following table summarizes the quantitative solubility data for zinc gluconate, a structurally similar metal gluconate. This data can offer valuable insights into the expected solubility trends of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | ~55 - 65 | [2] |

| Methanol | 25 | ~10 - 15 | [2] |

| Ethanol | 25 | ~5 - 8 | [2] |

| Propanol | 25 | < 2 | [2] |

| Acetone | Not Specified | < 0.1 | [2] |

| N,N-Dimethylformamide (DMF) | Not Specified | ~3 - 5 | [2] |

| Nonpolar Solvents | Not Specified | < 0.01 | [2] |

Table 1: Quantitative solubility of Zinc Gluconate in various solvents. This data is provided as a proxy due to the limited availability of quantitative data for this compound.

Based on the behavior of other metal gluconates, it is anticipated that the solubility of this compound in water increases with temperature[3]. The solubility in alcohols is expected to be lower than in water, and it is likely insoluble in nonpolar organic solvents[2].

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, methanol)

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for nickel quantification (e.g., Atomic Absorption Spectrophotometer, Inductively Coupled Plasma - Optical Emission Spectrometer, UV-Vis Spectrophotometer with a suitable chromogenic agent)

Procedure:

-

Equilibrium Saturation Method:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

After equilibration, allow the solution to stand undisturbed at the constant temperature for a sufficient time to allow undissolved solids to settle.

-

-

Sample Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation.

-

-

Quantification of Dissolved Nickel:

-

Dilute the filtered, saturated solution to a concentration that falls within the linear range of the chosen analytical instrument.

-

Prepare a series of standard solutions of known nickel concentrations.

-

Analyze the standard solutions and the diluted sample solution using an appropriate analytical technique to determine the concentration of nickel in the saturated solution. Techniques such as atomic absorption spectrophotometry are commonly used for the determination of nickel concentrations[4].

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution based on the measured nickel concentration and the molecular weights of nickel and this compound.

-

Express the solubility in desired units, typically g/100 mL or mol/L.

-

Visualization of Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Solubility Determination

A flowchart of the experimental procedure for determining the solubility of this compound.

Diagram 2: Logical Pathway for Assessing Solvent Suitability

A decision-making flowchart for selecting an appropriate solvent based on solubility assessment.

References

A Comprehensive Technical Guide to the Physical and Chemical Specifications of Nickel Gluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical specifications of nickel gluconate. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and other scientific applications.

Chemical Identity and General Properties

This compound is the nickel salt of D-gluconic acid. It is an organic compound that sees use as a nutritional supplement and as a pharmaceutical intermediate.[1][2] It is typically presented as a green crystalline powder or granules.[3]

Table 1: General and Chemical Identity of this compound

| Identifier | Value | Reference(s) |

| Chemical Name | nickel(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | [4] |

| CAS Number | 71957-07-8 | [4] |

| Molecular Formula | C₁₂H₂₂NiO₁₄ | [4] |

| Molecular Weight | 448.99 g/mol | [4] |

| Appearance | Green crystalline powder or granules | [3] |

| Odor | Odorless | [5] |

Physicochemical Specifications

Understanding the physicochemical properties of this compound is crucial for its application in research and pharmaceutical formulations. These properties influence its behavior in various systems and are key to quality control.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Solubility | Soluble in water. | [6] |

| pH (10% aqueous solution) | 5.0 - 7.5 | [7][8] |

| Melting Point | Decomposes upon heating. | [9] |

| Loss on Drying | ≤ 12.0% | [10] |

Quality Control Specifications

For pharmaceutical applications, this compound must adhere to strict quality control standards to ensure its purity, safety, and efficacy. The following table outlines common impurity limits.

Table 3: Quality Control Specifications for Pharmaceutical-Grade this compound

| Impurity | Limit | Reference(s) |

| Arsenic (As) | ≤ 3 ppm | [10] |

| Lead (Pb) | ≤ 0.001% | [10] |

| Chloride (Cl) | ≤ 0.07% | [10] |

| Sulfate (SO₄) | ≤ 0.05% | [10] |

| Reducing Substances | ≤ 1.0% | [10] |

| Assay | 97.0% - 102.0% | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical and quality control parameters of this compound.

Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water at a specific temperature.

Methodology (Shake-Flask Method):

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. The sample may be filtered through a 0.45 µm filter.

-

Analysis: Analyze the concentration of nickel in the filtrate using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured nickel concentration and the molecular weight of this compound.

pH Determination of an Aqueous Solution

Objective: To measure the pH of a 10% (w/v) aqueous solution of this compound.

Methodology:

-

Solution Preparation: Accurately weigh 10 g of this compound and dissolve it in deionized water to make a final volume of 100 mL.

-

pH Meter Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Measurement: Immerse the calibrated pH electrode into the prepared 10% this compound solution. Allow the reading to stabilize and record the pH value.

Thermal Analysis: Melting Point and Decomposition

Objective: To characterize the thermal behavior of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into an appropriate DSC or TGA pan.

-

Instrument Setup (DSC): Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the heat flow as a function of temperature.

-

Instrument Setup (TGA): Place the sample pan in the TGA instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. Record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting thermograms. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions or decomposition. The TGA curve will show the temperature ranges at which mass loss occurs, indicating decomposition.[11]

Assay and Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any related substances.

Methodology (General Approach):

-

Chromatographic System: Utilize an HPLC system equipped with a suitable detector (e.g., UV-Vis at a low wavelength like 210 nm, or a more specific detector like a Pulsed Amperometric Detector for gluconate).

-

Column: A column suitable for the separation of organic acids, such as a sulfonated polystyrene-divinylbenzene (PS-DVB) resin column, can be used.[12]

-

Mobile Phase: An acidic mobile phase, such as a dilute sulfuric acid solution, is often employed.[12]

-

Standard and Sample Preparation: Prepare a standard solution of known concentration of a reference standard (e.g., potassium gluconate).[13] Prepare a sample solution of this compound at a known concentration in deionized water.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Identify and quantify the gluconate peak in the sample chromatogram by comparing its retention time and peak area to that of the standard. Calculate the assay of this compound and the percentage of any impurities.

Signaling Pathways and In Vitro Applications

Nickel compounds have been shown to influence various cellular signaling pathways, which is a critical consideration in drug development and toxicology studies.

Nickel-Induced Signaling Pathways

Nickel ions can activate several signaling pathways implicated in cellular stress, inflammation, and carcinogenesis. Understanding these pathways is crucial for assessing the biological effects of this compound.

Caption: Nickel-induced cellular signaling pathways.

In Vitro Drug Screening Workflow

A common application in drug development is the assessment of a compound's cytotoxicity. The following workflow outlines a typical in vitro screening process for a substance like this compound.

Caption: In Vitro Cytotoxicity Screening Workflow.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

Table 4: Stability and Storage Recommendations

| Condition | Recommendation | Reference(s) |

| Storage Temperature | Room temperature | [10] |

| Humidity | Store in a dry place | [10] |

| Light | Protect from light | [14][15] |

| Container | Well-closed containers | [7] |

| pH Stability | Relatively stable in acidic and neutral conditions; poor stability in alkaline conditions. | |

| Photostability | Should be evaluated as per ICH Q1B guidelines, especially for solutions. | [14][16] |

Synthesis of this compound

A general approach to the synthesis of this compound involves the reaction of a nickel salt with gluconic acid or a soluble gluconate salt. The following diagram illustrates a conceptual synthesis pathway.

Caption: Conceptual Synthesis Workflow for this compound.

References

- 1. The role of hypoxia-inducible signaling pathway in nickel carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro toxicity and transformation potency of nickel compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Oman CHEMICAL [omanchem.com]

- 4. This compound | C12H22NiO14 | CID 71587260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 71957-07-8 [thegoodscentscompany.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. Zinc Gluconate [doi.usp.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 12. uspbpep.com [uspbpep.com]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. ikev.org [ikev.org]

- 15. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 16. database.ich.org [database.ich.org]

nickel gluconate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nickel gluconate, including its chemical identity, physicochemical properties, synthesis, quality control, and biological significance. The information is intended to support research, development, and quality assessment of this compound.

Chemical Identity and Properties

This compound is the nickel(II) salt of D-gluconic acid. It is utilized as a nutritional supplement and as an intermediate in the pharmaceutical industry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 71957-07-8 | [1] |

| Molecular Formula | C₁₂H₂₂NiO₁₄ | [1] |

| Molecular Weight | 448.99 g/mol | [1] |

| Appearance | Green crystalline powder or granules | [2][3] |

| Solubility | Soluble in water | [2] |

Note: Some sources may report the molecular formula as C₁₂H₂₀NiO₁₄ with a molecular weight of 446.97 g/mol , which may represent an anhydrous form.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a nickel(II) salt with gluconic acid or a gluconate salt. A common laboratory-scale preparation involves the reaction of nickel(II) carbonate with D-gluconic acid.

Experimental Protocol: Synthesis from Nickel(II) Carbonate

Objective: To synthesize nickel(II) gluconate from nickel(II) carbonate and D-gluconic acid.

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

D-gluconic acid (50% solution in water)

-

Deionized water

-

pH meter or pH indicator strips

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a heating mantle, add a stoichiometric amount of D-gluconic acid solution.

-

Slowly add a molar excess of nickel(II) carbonate powder to the gluconic acid solution while stirring. The addition should be gradual to control the effervescence (release of CO₂).

-

Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 2-3 hours to ensure the reaction goes to completion.

-

Monitor the pH of the reaction mixture. The reaction is complete when the pH becomes neutral (pH 6.5-7.5) and the effervescence ceases.

-

Filter the hot solution to remove any unreacted nickel(II) carbonate and other insoluble impurities.

-

Concentrate the filtrate by evaporating a portion of the water under reduced pressure to obtain a supersaturated solution.

-

Cool the concentrated solution to room temperature and then further in an ice bath to induce crystallization.

-

Collect the precipitated green crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified this compound crystals in a drying oven at 60-80°C to a constant weight.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Quality Control

The quality of this compound can be assessed through various analytical methods to determine its identity, purity, and compliance with specifications.

Table 2: Quality Control Specifications for this compound

| Parameter | Specification |

| Assay (as Ni) | 12.5% - 14.5% (on dried basis) |

| Loss on Drying | ≤ 10.0% |

| Chloride (Cl) | ≤ 0.05% |

| Sulfate (SO₄) | ≤ 0.1% |

| Lead (Pb) | ≤ 10 ppm |

| Arsenic (As) | ≤ 3 ppm |

Experimental Protocol: Assay of Nickel by Complexometric Titration

Objective: To determine the nickel content in a sample of this compound by complexometric titration with EDTA.

Materials:

-

This compound sample

-

Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt solution (0.05 M, standardized)

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Murexide (B42330) indicator

-

Deionized water

-

Analytical balance

-

Burette, pipette, and conical flasks

Procedure:

-

Accurately weigh about 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.

-

Add 10 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Add a small amount (approximately 50 mg) of murexide indicator to the solution. The solution should turn yellow.

-

Titrate the solution with the standardized 0.05 M EDTA solution. The titration should be performed slowly, especially near the endpoint.

-

The endpoint is reached when the color of the solution changes from yellow to a distinct purple.

-

Record the volume of EDTA solution consumed.

-

Calculate the percentage of nickel in the sample using the following formula:

% Ni = (V_EDTA × M_EDTA × Molar Mass_Ni) / (Weight_sample) × 100

Where:

-

V_EDTA = Volume of EDTA solution consumed (in L)

-

M_EDTA = Molarity of the EDTA solution (in mol/L)

-

Molar Mass_Ni = Molar mass of nickel (58.69 g/mol )

-

Weight_sample = Weight of the this compound sample (in g)

-

Biological Significance and Signaling Pathways

Nickel is an essential trace element for several organisms and plays a role in various enzymatic reactions. However, at higher concentrations, nickel can be toxic and has been shown to interfere with cellular signaling pathways.

Role in Enzymatic Reactions

Nickel is a key component of several enzymes, including:

-

Urease: Catalyzes the hydrolysis of urea.

-

Hydrogenase: Involved in the metabolism of hydrogen gas.

-

Carbon monoxide dehydrogenase (CODH): Catalyzes the interconversion of carbon monoxide and carbon dioxide.

-

Superoxide dismutase (SOD): Protects cells from oxidative damage.

Impact on Cellular Signaling Pathways

Exposure to nickel compounds can activate inflammatory and stress-related signaling pathways. Nickel has been shown to induce the production of pro-inflammatory cytokines by activating pathways such as NF-κB and MAPKs.

Caption: Nickel-induced activation of NF-κB and MAPK signaling pathways.

References

An In-depth Technical Guide to the History and Discovery of Nickel Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and characterization of nickel gluconate. Primarily known for its application in the electrochemical industry, this compound's role as a complexing agent in electroplating and electroless plating baths is detailed. This document outlines the experimental protocols for the preparation of these plating solutions and the analytical techniques employed for the characterization of this compound and its derivatives. Furthermore, the biological implications of nickel ions are discussed in the context of potential therapeutic applications and toxicology, providing a relevant perspective for drug development professionals. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

History and Discovery

The history of this compound is not marked by a singular moment of discovery but rather by its gradual integration into industrial processes, particularly in the field of electrochemistry. Its utility stems from the ability of the gluconate anion to form stable complexes with nickel ions, a property that proved advantageous in the formulation of electroplating baths.

While the exact first synthesis is not well-documented in readily available literature, the systematic study of metal gluconates gained traction in the mid-20th century. A pivotal study in the characterization of solid this compound was conducted by Melson and Pickering in 1968.[1] Their work, "A study of solid nickel gluconates," proposed structures for this compound dihydrate (Ni(C₆H₁₁O₇)₂·2H₂O) and a nickel hydroxygluconate.[1][2] This research provided a foundational understanding of the chemical nature of these compounds.

The primary driver for the investigation and application of this compound has been its role as a complexing agent, or ligand, in nickel plating processes. The use of gluconate in these applications helps to keep nickel ions in solution, particularly in alkaline conditions, preventing their precipitation as nickel hydroxide (B78521) and improving the quality of the plated nickel layer.[2] Patents and research articles from the latter half of the 20th century and into the 21st century describe various formulations of nickel plating baths containing gluconate, highlighting its established role in the metal finishing industry.

More recently, this compound has found niche applications in other fields. For instance, it has been used in homotoxicological preparations for the treatment of certain pediatric conditions, although the mechanisms of action in this context are not as well-characterized as its electrochemical applications.[3]

Synthesis and Characterization

Synthesis of Solid this compound

The synthesis of solid this compound, such as the dihydrate form studied by Melson and Pickering, generally involves the reaction of a soluble nickel(II) salt with a source of gluconate ions. A common method is the reaction of nickel carbonate or nickel hydroxide with gluconic acid. This acid-base reaction yields this compound and water (and carbon dioxide if carbonate is used). The resulting solution is then typically concentrated and cooled to induce crystallization of the this compound salt.

While the specific protocol from Melson and Pickering's 1968 paper is not detailed in the available abstracts, a general procedure can be inferred from the synthesis of other metal gluconates:

-

Reaction: A stoichiometric amount of nickel(II) carbonate or hydroxide is slowly added to an aqueous solution of gluconic acid with stirring. The reaction is often heated to ensure completion.

-

Filtration: The resulting solution is filtered to remove any unreacted starting materials.

-

Concentration: The filtrate is concentrated by evaporation of the solvent, typically under reduced pressure to avoid thermal decomposition.

-

Crystallization: The concentrated solution is cooled to allow for the crystallization of this compound dihydrate.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold solvent (e.g., water or ethanol) to remove impurities, and then dried.

Characterization Techniques

The characterization of this compound and its complexes involves a variety of analytical techniques to determine its structure, composition, and purity. Key methods include:

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule and to study the coordination of the gluconate ligand to the nickel ion.

-

Visible Reflectance Spectroscopy: To investigate the electronic structure and coordination geometry of the nickel(II) ion.

-

Magnetic Susceptibility Measurements: To determine the magnetic properties of the nickel complex, which provides information about its electronic configuration.

-

Thermal Analysis (e.g., TGA, DTA): To study the thermal decomposition of the compound and to determine the number of water molecules of hydration.

-

X-ray Diffraction (XRD): For the structural analysis of crystalline this compound.

Experimental Protocols: Nickel Plating

This compound's primary application is as a component in electroplating and electroless plating baths. The gluconate anion acts as a chelating agent for nickel(II) ions, which helps to maintain the stability of the plating solution and influences the properties of the resulting nickel coating.

Nickel Electroplating Bath Preparation

The following table summarizes typical compositions and operating conditions for nickel electroplating baths containing gluconate.

| Component | Concentration Range | Purpose |

| Nickel Sulfate (B86663) (NiSO₄·6H₂O) | 0.1 - 0.2 M | Source of Ni²⁺ ions |

| Sodium Gluconate (NaC₆H₁₁O₇) | 0.2 - 0.4 M | Complexing agent |

| Boric Acid (H₃BO₃) | 0.2 - 0.4 M | pH buffer |

| Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) | 0.2 - 0.4 M | Increases conductivity |

Operating Conditions:

| Parameter | Value |

| pH | 4.0 - 8.0 |

| Temperature | 25 - 50 °C |

| Current Density | 1.0 - 3.0 A/dm² |

Preparation Procedure:

-

The required amounts of nickel sulfate, sodium gluconate, boric acid, and ammonium sulfate are dissolved in deionized water in a suitable vessel.

-

The solution is stirred until all components are fully dissolved.

-

The pH of the solution is adjusted to the desired value using a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

The bath is heated to the operating temperature before commencing the electroplating process.

Electroless Nickel Plating Bath Preparation

Electroless nickel plating is an auto-catalytic process that does not require an external electrical current. Gluconate is also used in these formulations as a complexing agent.

| Component | Concentration Range | Purpose |

| Nickel Sulfate (NiSO₄·6H₂O) | 5 - 30 g/L | Source of Ni²⁺ ions |

| Sodium Gluconate (NaC₆H₁₁O₇) | 10 - 60 g/L | Complexing agent |

| Sodium Hypophosphite (NaH₂PO₂·H₂O) | 5 - 40 g/L | Reducing agent |

| Succinic Acid | ~3 g/L | Exaltant |

| Sodium Dodecyl Sulfate | ~0.5 g/L | Wetting agent |

| Lead Acetate | ~0.002 g/L | Stabilizer |

Operating Conditions:

| Parameter | Value |

| pH | ~9.0 |

| Temperature | ~90 °C |

Preparation Procedure:

-

The components are dissolved in deionized water in the order listed in the table. It is crucial to ensure each component is fully dissolved before adding the next.

-

The pH of the solution is adjusted to the target value using a suitable base, such as ammonium hydroxide.

-

The solution is heated to the operating temperature. The substrate to be plated is then immersed in the bath.

Visualization of Key Processes

Experimental Workflow for Nickel Electroplating

Caption: Workflow for a typical nickel electroplating experiment.

Logical Relationship in Electroless Nickel Plating

Caption: Key components and their relationship in electroless nickel plating.

Biological Effects and Signaling Pathways of Nickel Ions

For drug development professionals, understanding the biological effects of nickel is crucial, both for potential therapeutic applications and for assessing toxicity. While this compound itself is not a widely used therapeutic, the nickel(II) ion it releases in biological systems has known interactions.

Nickel is an essential trace element for some organisms but can be toxic at higher concentrations. The biological activity of nickel ions is complex and can involve multiple signaling pathways. A key aspect of nickel's biological impact is its ability to generate reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as DNA, proteins, and lipids.

Furthermore, nickel ions can interfere with cellular processes by mimicking other essential metal ions, such as iron(II) and magnesium(II), and binding to their intended protein targets, thereby inhibiting or altering their function.

In the context of carcinogenesis, a known risk of chronic nickel exposure, nickel ions have been shown to affect signaling pathways related to hypoxia and to induce epigenetic changes.

Simplified Signaling Pathway of Nickel-Induced Cellular Response

Caption: Simplified overview of nickel ion-induced cellular responses.

Conclusion

This compound, while not a compound of singular, celebrated discovery, represents a significant development in the practical application of coordination chemistry. Its history is intrinsically linked to the advancement of the metal finishing industry, where its role as a complexing agent in electroplating and electroless plating solutions has been crucial for achieving high-quality, durable nickel coatings. The experimental protocols for these applications are well-established and highlight the practical utility of this compound. For researchers in the life sciences, the biological effects of the nickel(II) ion, the active component of this compound in a biological context, offer a complex landscape of potential toxicity and therapeutic interest, warranting further investigation into its interactions with cellular signaling pathways. This guide has provided a comprehensive overview of this compound, from its industrial origins to its biological implications, serving as a valuable resource for professionals in chemistry and drug development.

References

Unraveling the Intricacies of Nickel-Gluconate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical models and interaction mechanisms of nickel gluconate, a compound of interest in various industrial and biomedical applications. This document provides a comprehensive overview of its coordination chemistry, thermodynamic stability, and interactions with biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: Coordination Chemistry and Speciation

Nickel(II) ions form distinct complexes with gluconate, the conjugate base of gluconic acid, in a pH-dependent manner. Understanding the speciation of this compound in aqueous solutions is fundamental to predicting its behavior and bioavailability. Spectrophotometric, polarographic, conductometric, and potentiometric studies have identified three primary complex species[1]:

-

Cationic Species (pH < 7): In acidic to neutral solutions, a 1:1 complex, NiG+ , is predominantly formed, where 'G' represents the gluconate ion[1].

-

Insoluble Product (pH 7-9): In the neutral to slightly alkaline range, an insoluble hydroxy-gluconate complex, Ni₂(OH)₃G , precipitates from the solution[1].

-

Anionic Complex (pH > 9): In more alkaline conditions, a soluble anionic complex, Ni₂(OH)₄G⁻ , is the dominant species[1].

The formation of these different species is a critical consideration in applications ranging from electroplating to pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the stability and properties of this compound complexes.

Table 1: Dissociation Constant of this compound Complex

| Complex Species | Dissociation Constant (K₁) | Temperature (°C) | Method |

| NiG+ | 1.5 x 10⁻² | 25 | Spectrophotometry[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂NiO₁₄ | [2][3][4] |

| Molecular Weight | 448.99 g/mol | [2][3][4] |

| IUPAC Name | nickel(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | [2] |

| CAS Number | 71957-07-8 | [2] |

Theoretical Modeling of Nickel-Gluconate Interactions

While specific comprehensive theoretical models exclusively for this compound are not extensively published, its interactions can be effectively studied using established computational chemistry techniques applied to metal-carboxylate complexes[5][6][7][8]. A general workflow for such a theoretical investigation would involve a multi-step approach combining quantum mechanics and molecular mechanics.

Computational Workflow

A typical workflow for the computational modeling of nickel-gluconate interactions is outlined below. This process allows for the prediction of geometries, binding energies, and electronic structures of the complexes.

Experimental Protocols

The characterization of nickel-gluconate interactions relies on a suite of analytical techniques. Below are detailed methodologies for two key experiments.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the stability constants of the metal-ligand complexes by monitoring the pH change upon titration.

Materials:

-

Nickel(II) salt solution (e.g., Ni(NO₃)₂) of known concentration

-

Gluconic acid or sodium gluconate solution of known concentration

-

Standardized strong base (e.g., NaOH, CO₂-free)

-

Standardized strong acid (e.g., HCl)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃)

-

Calibrated pH meter with a glass electrode

-

Thermostated titration vessel

-

Autotitrator (recommended)

Procedure:

-

Calibration: Calibrate the pH electrode system using standard buffer solutions.

-

Titration of Ligand: Titrate a solution of gluconic acid with the standardized strong base to determine its pKa value. The solution should contain the same inert salt concentration as will be used in the metal-ligand titrations.

-

Titration of Metal-Ligand Mixture: Prepare a solution containing a known concentration of both the nickel(II) salt and gluconic acid in the thermostated vessel. Maintain a constant ionic strength with the inert salt.

-

Titrate this mixture with the standardized strong base. Record the volume of titrant added and the corresponding pH at regular intervals.

-

Data Analysis: The collected data (volume of base vs. pH) is used to calculate the formation function (average number of ligands bound per metal ion) and the free ligand concentration at each point of the titration.

-

The stability constants (log K) are then determined by fitting the formation curve using appropriate software or graphical methods[9][10][11][12][13].

UV-Vis Spectrophotometry: Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

Materials:

-

Stock solutions of nickel(II) salt and sodium gluconate of the same molar concentration.

-

UV-Vis spectrophotometer.

-

Cuvettes with a defined path length.

Procedure:

-

Preparation of Solutions: Prepare a series of solutions with varying mole fractions of the nickel(II) salt and sodium gluconate, while keeping the total molar concentration of the two components constant. The total volume of each solution should also be constant.

-

Spectra Acquisition: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range. A solution of the ligand alone should also be measured as a reference.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for the complex.

-

Correct the absorbance of each mixture for the absorbance of the free ligand at λ_max.

-

Plot the corrected absorbance versus the mole fraction of the ligand.

-

-

Stoichiometry Determination: The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex[1]. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.

Biological Interactions and Toxicity Pathways

Nickel is a known environmental contaminant and carcinogen, and its interactions with biological systems are of significant interest to drug development professionals and toxicologists[14]. The biological activity of this compound is intrinsically linked to the behavior of the nickel(II) ion. Nickel can interfere with cellular processes through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of DNA repair mechanisms, and disruption of cellular signaling pathways[15].

Several key signaling pathways have been identified to be activated by nickel exposure, leading to inflammatory responses, apoptosis, and carcinogenesis. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Hypoxia-Inducible Factor-1 (HIF-1) pathways[14][16][17][18].

Conclusion

The interaction of nickel with gluconate is a complex, pH-dependent process that gives rise to various species with distinct properties. While direct theoretical models for this compound are still an emerging area of research, established computational and experimental methodologies provide a robust framework for its characterization. A thorough understanding of its coordination chemistry, stability, and biological interactions is crucial for its safe and effective use in diverse applications. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

- 1. connectsci.au [connectsci.au]

- 2. This compound | C12H22NiO14 | CID 71587260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. globalcalcium.com [globalcalcium.com]

- 5. Formation of Oligo-Nuclear Carboxylate Nickel(II) Complexes with Nitrogen-Containing Ligands. Quantum-Chemical Simulation - Panina - Russian Journal of General Chemistry [bakhtiniada.ru]

- 6. Nickel model complexes to mimic carbon monoxide dehydrogenase reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06957A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijnc.ir [ijnc.ir]

- 12. Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies [ijnc.ir]

- 13. makhillpublications.co [makhillpublications.co]

- 14. Exploring the Molecular Mechanisms of Nickel-Induced Genotoxicity and Carcinogenicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Proteomic Assessment of Biochemical Pathways That Are Critical to Nickel-Induced Toxicity Responses in Human Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nickel and Oxidative Stress: Cell Signaling Mechanisms and Protective Role of Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages | Aging [aging-us.com]

Spectroscopic Analysis of Nickel Gluconate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of nickel gluconate. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the methodologies and expected outcomes when characterizing this important nickel-containing compound. This document outlines the theoretical basis and practical considerations for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, alongside a structured presentation of available and expected quantitative data. The inherent challenges in the analysis of paramagnetic Ni(II) complexes are also discussed.

Introduction

This compound, the nickel(II) salt of gluconic acid, finds applications in various fields, including as a nutritional supplement and in pharmaceutical formulations. Its efficacy and safety are intrinsically linked to its chemical structure and purity. Therefore, robust analytical methodologies for its characterization are paramount. Spectroscopic techniques offer powerful, non-destructive, and highly informative means to probe the molecular structure, bonding, and purity of this compound.

This guide delves into the application of key spectroscopic methods for the analysis of this compound, providing both theoretical background and practical experimental guidance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in transition metal complexes like this compound. The absorption of UV or visible light by the Ni(II) ion provides information about its coordination environment.

Theoretical Principles

In an aqueous solution, the Ni(II) ion typically exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which imparts a characteristic green color to the solution. The introduction of gluconate as a ligand leads to a change in this coordination sphere, resulting in a shift in the absorption spectrum. This change can be monitored to determine the stoichiometry of the nickel-gluconate complex. Job's method of continuous variation is a commonly employed technique for this purpose, where the absorbance is measured for a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. A plot of absorbance versus mole fraction reveals the stoichiometry of the predominant complex in solution.

Expected Spectral Characteristics

The UV-Vis spectrum of aqueous nickel(II) complexes typically displays two main absorption bands in the visible region. For the hexaaquanickel(II) ion, these are observed around 400 nm and 700 nm. Upon complexation with gluconate, an intensification of the green color is observed, suggesting a change in the molar absorptivity and potentially a shift in the absorption maxima (λmax). Studies have indicated the formation of a 1:1 complex (NiG⁺) in solutions with a pH below 7.

Quantitative Data

| Complex | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| [Ni(H₂O)₆]²⁺ | ~400 | ~700 | Low (typically < 10) |

| [Ni(NH₃)₆]²⁺ | ~360 | ~590 | Low (typically < 10) |

| This compound (expected) | Shifted from [Ni(H₂O)₆]²⁺ | Shifted from [Ni(H₂O)₆]²⁺ | Data not readily available |

Experimental Protocol: Determination of Stoichiometry by Job's Method

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of nickel(II) sulfate (B86663) (e.g., 0.1 M) and sodium gluconate (e.g., 0.1 M) in deionized water.

-

Preparation of Sample Series: Prepare a series of solutions in volumetric flasks by mixing the nickel(II) and gluconate stock solutions in varying mole fractions (e.g., 0:10, 1:9, 2:8, ..., 10:0), ensuring the total volume is constant.

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan from 300 nm to 800 nm.

-

Use a solution of deionized water as the blank to zero the instrument.

-

Record the absorbance spectrum for each prepared solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the nickel-gluconate complex.

-

Plot the absorbance at λmax against the mole fraction of the nickel(II) salt.

-

The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, it provides information on the coordination of the gluconate ligand to the nickel(II) ion, particularly through the carboxylate and hydroxyl groups.

Theoretical Principles

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of the O-H (hydroxyl), C-H, C=O (carboxylate), and C-O bonds. The coordination of the carboxylate group to the nickel ion leads to a shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group compared to the free gluconate ion. The difference between these two frequencies (Δν) can provide insights into the coordination mode (e.g., monodentate, bidentate chelating, or bridging).

Expected Spectral Characteristics

The FT-IR spectrum of this compound is expected to exhibit:

-

A broad band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups and any coordinated or lattice water.

-

Bands in the 3000-2800 cm⁻¹ region due to C-H stretching vibrations.

-

Strong absorption bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻). These are typically observed in the 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively.

-

Multiple bands in the fingerprint region (below 1500 cm⁻¹) arising from C-O stretching and O-H bending vibrations.

-

A band in the low-frequency region (below 600 cm⁻¹) which may be attributed to the Ni-O stretching vibration.

Quantitative Data

Specific peak assignments for this compound are not extensively detailed in the available literature. The following table provides expected ranges for the key functional groups based on data for similar metal carboxylates.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyls, Water) | Stretching | 3500 - 3200 (broad) |

| C-H | Stretching | 3000 - 2800 |

| COO⁻ (Carboxylate) | Asymmetric Stretching | 1650 - 1540 |

| COO⁻ (Carboxylate) | Symmetric Stretching | 1450 - 1360 |

| C-O | Stretching | 1200 - 1000 |

| Ni-O | Stretching | < 600 |

Experimental Protocol: ATR-FT-IR Spectroscopy of Solid this compound

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

-

Sample Preparation:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with the expected ranges for the functional groups of the gluconate ligand and potential Ni-O vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. However, its application to paramagnetic species like Ni(II) complexes presents significant challenges.

Theoretical Principles

The unpaired electrons in a paramagnetic Ni(II) center cause significant broadening and large chemical shifts (hyperfine shifts) of the NMR signals of the nearby ligand nuclei. This can make the spectra difficult to interpret and, in some cases, renders the signals undetectable. Despite these challenges, with specialized techniques and instrumentation, paramagnetic NMR can provide valuable information about the structure and electronic properties of the complex. For this compound, ¹H and ¹³C NMR would be the techniques of choice to probe the gluconate ligand's structure upon coordination.

Expected Spectral Characteristics

Due to the paramagnetic nature of Ni(II), the ¹H and ¹³C NMR spectra of this compound are expected to show very broad signals with chemical shifts that are significantly different from those of diamagnetic gluconate salts. The protons and carbons closer to the nickel binding site will experience the most substantial broadening and shifting. Specific chemical shift data for this compound is not available in the literature due to these analytical challenges.

Quantitative Data

| Nucleus | Parameter | Expected Value for this compound |

| ¹H | Chemical Shift (δ) | Data not readily available |

| ¹³C | Chemical Shift (δ) | Data not readily available |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration may need to be optimized to obtain a detectable signal.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer.

-

A wider spectral width than for diamagnetic samples will be necessary to observe the potentially large hyperfine shifts.

-

Shorter relaxation delays and faster acquisition times may be required due to the rapid relaxation induced by the paramagnetic center.

-

-

Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum.

-

-

Data Analysis:

-

Attempt to identify and assign the broadened resonances, if observable. Comparison with the spectrum of a diamagnetic gluconate salt can aid in identifying the direction and magnitude of the paramagnetic shifts.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of metal-ligand complexes like this compound.

Theoretical Principles

In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, creating charged droplets. As the solvent evaporates, intact molecular ions of the analyte are generated and can be detected. For this compound, one would expect to observe ions corresponding to the intact complex or fragments thereof. The isotopic pattern of nickel (five stable isotopes) can be a key identifier in the mass spectrum.

Expected Spectral Characteristics

The ESI-mass spectrum of this compound is expected to show a characteristic isotopic cluster for nickel-containing ions. The exact m/z values will depend on the charge state and the specific species formed in the gas phase. Possible ions that might be observed include [Ni(C₆H₁₁O₇)]⁺ and other solvated or fragmented species.

Quantitative Data

Specific mass spectrometry fragmentation data for this compound is not widely reported. The table below indicates the expected mass-to-charge ratios for some potential ions.

| Ion | Expected m/z (for ⁵⁸Ni) |

| [Ni(C₆H₁₁O₇)]⁺ | 253.0 |

| [Ni(C₁₂H₂₂O₁₄) + H]⁺ | 449.0 |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system (e.g., water/methanol). The addition of a small amount of a volatile acid (e.g., formic acid) may aid in protonation and ionization.

-

-

Instrument Setup:

-

Set up the ESI-MS instrument in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity while minimizing in-source fragmentation.

-

-

Spectrum Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peaks and any fragment ions.

-

Analyze the isotopic pattern of the nickel-containing peaks to confirm the presence of nickel.

-

Workflow and Inter-relationships

The spectroscopic analysis of this compound typically follows a logical workflow, where the results from one technique can inform the interpretation of another.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Signaling Pathways and Logical Relationships

The coordination of gluconate to the Ni(II) ion can be represented as a signaling pathway where the ligand binding event leads to a change in the spectroscopic properties of the metal center.

Caption: Logical relationship of this compound formation and its spectroscopic effects.

Conclusion

The spectroscopic analysis of this compound provides essential information for its characterization. UV-Vis spectroscopy is effective for determining the stoichiometry of the complex in solution. FT-IR spectroscopy confirms the coordination of the gluconate ligand through its carboxylate and hydroxyl groups. While NMR spectroscopy is challenged by the paramagnetic nature of Ni(II), it remains a potential tool for detailed structural analysis with advanced techniques. Mass spectrometry, particularly ESI-MS, is well-suited for determining the molecular weight and confirming the presence of nickel through its isotopic pattern. This guide provides the foundational knowledge and experimental protocols for researchers to effectively apply these techniques in the analysis of this compound. Further research is warranted to populate the quantitative spectroscopic data for this compound.

An In-depth Technical Guide to the Thermal Decomposition of Nickel Gluconate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data on the thermal decomposition of nickel gluconate is not extensively available in the public domain. This guide synthesizes information from analogous compounds, such as other metal gluconates and nickel salts, to provide a comprehensive overview of the expected thermal behavior and analytical methodologies.

Introduction

This compound, the nickel(II) salt of gluconic acid, is utilized in various industrial applications, including as a nutrient supplement and in surface finishing. An understanding of its thermal stability and decomposition pathway is critical for its application in processes involving elevated temperatures, for quality control, and in the development of novel materials. This technical guide outlines the anticipated thermal decomposition process of this compound, drawing parallels from related metal gluconates and nickel-containing compounds. The thermal decomposition of metal gluconates typically proceeds in distinct stages, including dehydration, decomposition of the organic moiety, and finally, the formation of a stable metal oxide.

Proposed Thermal Decomposition Pathway

Based on studies of similar metal gluconates, the thermal decomposition of this compound is expected to be a multi-stage process. The final solid product of the decomposition in an oxidizing atmosphere (like air) is anticipated to be nickel(II) oxide (NiO). In an inert atmosphere, the final product could be metallic nickel or a mixture of nickel and nickel oxide.

The proposed stages are as follows:

-

Dehydration: Removal of water of hydration. This compound can exist in a hydrated form, such as the dihydrate. This initial step involves the endothermic removal of these water molecules.

-

Decomposition of the Anhydrous Salt: The gluconate ligand decomposes. This is a complex stage that may involve several overlapping reactions, including dehydration of the gluconate backbone, decarboxylation, and breaking of C-C bonds, leading to the formation of gaseous products like CO, CO₂, and H₂O, as well as intermediate solid products.

-

Oxidation of Intermediates: In the presence of air, any carbonaceous residue formed during the decomposition of the organic part is oxidized.

-

Formation of Nickel Oxide: The final stage is the formation of the stable nickel(II) oxide.

A visual representation of this proposed pathway is provided below.

Caption: Proposed multi-stage thermal decomposition of this compound.

Quantitative Data from Analogous Compounds

To provide a quantitative context, the following table summarizes the thermal decomposition data for related metal gluconates and nickel salts. These values can serve as an estimate for the expected decomposition temperatures and mass losses for this compound.

| Compound | Stage | Temperature Range (°C) | Mass Loss (%) | Final Residue | Atmosphere |

| Magnesium Gluconate [1] | Dehydration & Decomposition (three stages) | Room Temp - 895.18 | 88.51 | MgO | Not specified |

| Calcium Gluconate Monohydrate | Dehydration | 40 - 166 | 3.99 | - | Air |

| Decomposition to CaCO₃ and Carbon | 165 - 600 | 71.6 | - | Air | |

| Decomposition of CaCO₃ | > 750 | - | CaO | Air | |

| Nickel Formate Dihydrate | Dehydration | - | - | - | Air |

| Decomposition to NiO | - | - | NiO | Air | |

| Nickel Acetate Tetrahydrate | Dehydration | 118 - 137 | - | - | Air, He, H₂ |

| Decomposition of Anhydrous Salt | > 300 | - | NiO/Ni | Air, He, H₂ | |

| Nickel Sulfate Hexahydrate | Dehydration | 100 - 350 | - | - | Air |

| Decomposition of Anhydrous Salt | 810 | - | NiO | Air |

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the temperatures of decomposition stages and the corresponding mass losses.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q50, Mettler Toledo TGA/DSC) is used.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a crucible (commonly alumina (B75360) or platinum).

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900-1000°C) at a constant heating rate (a typical rate is 10°C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, which can be inert (e.g., nitrogen, argon) or oxidizing (e.g., air), at a constant flow rate (e.g., 50-100 mL/min).

-

-

Data Analysis: The TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass change and helps to identify the temperatures of maximum decomposition rates for each stage.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the energetics of the decomposition processes (i.e., whether they are endothermic or exothermic) and to measure transition temperatures like melting points.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q200, Mettler Toledo DSC 3+) is used.

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is weighed and hermetically sealed in a crucible (commonly aluminum for lower temperatures or alumina for higher temperatures). An empty, sealed crucible is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Similar to TGA, the sample is heated over a defined temperature range at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: A controlled inert or oxidizing atmosphere is maintained with a constant purge gas flow.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Peaks in the curve indicate thermal events. Endothermic events (e.g., melting, dehydration) are typically shown as upward peaks, while exothermic events (e.g., oxidative decomposition) are shown as downward peaks. The area under a peak is proportional to the enthalpy change of the transition.

The following diagram illustrates a general experimental workflow for the thermal analysis of this compound.

References

Unraveling the Crystal Architecture of Nickel Gluconate: A Technical Guide